Androgen receptor antagonist 4

Androgen receptor antagonism Prostate cancer Inhibitor potency

Prostate cancer researchers often lack AR antagonists with well-characterized intermediate potency for dose-response studies. Androgen receptor antagonist 4 (CAS 354815-43-3, Compound AT2) fills this gap with an IC50 of 0.15 μM (150 nM)-a distinct tier between clinical candidates like enzalutamide (36 nM) and weaker tool compounds. • Blocks DHT-induced AR nuclear translocation and downstream target gene expression • High LogP (6.3) necessitates non-aqueous formulation for in vivo studies (e.g., DMSO/PEG300/Tween 80) • ≥98% purity; powder stable at -20°C for 3 years; standard packs 25-100 mg, bulk custom available

Molecular Formula C22H18ClN
Molecular Weight 331.8g/mol
Cat. No. B406549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 4
Molecular FormulaC22H18ClN
Molecular Weight331.8g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H18ClN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2
InChIKeyUKVXEQUUZSTQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Antagonist 4: Chemical Identity & Potency


Androgen receptor antagonist 4 (CAS 354815-43-3), also known as Compound AT2, is a nonsteroidal, small-molecule antagonist of the androgen receptor (AR) . It is characterized by a molecular weight of 331.84 g/mol and a high lipophilicity (LogP = 6.3) [1]. In in vitro assays, it demonstrates an IC50 of 0.15 μM against the androgen receptor and has been shown to block DHT-induced AR nuclear translocation and downstream target gene expression, conferring anticancer activity in prostate cancer models .

AR pathway inhibition studies – intermediate potency tier supports dose-response modeling in prostate cancer cell lines
Nuclear translocation assays – reported blockade of DHT-induced AR shuttling for mechanistic research
Lipophilic compound workflow – high LogP requires organic co-solvent formulation strategy

AR Antagonist 4: Compound-Specific Selection


Androgen receptor antagonists represent a diverse chemical class with significant variability in binding affinity, mutant selectivity, and downstream functional effects . Simple substitution based on target class alone is not scientifically sound, as potency differences of an order of magnitude or more are common. For instance, the clinically used antagonist enzalutamide has a reported IC50 of 36 nM in LNCaP cells , while others like the bifunctional AR degrader/antagonist 67-b have an IC50 of 246.6 nM [1]. The specific potency of Androgen receptor antagonist 4 (IC50 0.15 μM) places it in a distinct activity tier that is critical for dose-response studies and assay design.

Potency tier AR antagonist potency differs widely; direct replacement with enzalutamide or degrader analogs may shift dose-response curves and assay sensitivity.
Mechanistic profile Nuclear translocation blockade may not be equally achieved by all AR binders; functional antagonism should be verified in target cell models.
Formulation fit Large lipophilicity differences (~2.5 LogP units above darolutamide) mean solubility and vehicle requirements are not interchangeable without reformulation.

AR Antagonist 4 Quantitative Evidence


Comparative AR Antagonism Potency

Androgen receptor antagonist 4 (Compound AT2) inhibits the androgen receptor with an IC50 of 0.15 μM (150 nM) . This places its potency between that of enzalutamide (IC50 36 nM) and the AR degrader/antagonist 67-b (IC50 246.6 nM) [1]. This intermediate potency may offer a distinct pharmacological window for research applications.

AR Potency
Cross-study comparable
IC50 150 nM
vs. enzalutamide 36 nM / 67-b 246.6 nM
Intermediate potency tier for dose-response studies
In vitro AR antagonism assays; details vary by vendor
Androgen receptor antagonism Prostate cancer Inhibitor potency

AR Nuclear Translocation Blockade

A key functional readout for AR antagonists is their ability to prevent ligand-induced nuclear translocation of the receptor. Androgen receptor antagonist 4 has been shown to block DHT-induced AR nuclear translocation . This functional property is shared with other antagonists like apalutamide [1] and distinguishes it from compounds that may bind the receptor but fail to fully inhibit this critical step in AR signaling.

Translocation Block
Class-level inference
Effective blockade observed
Qualitative comparison to apalutamide
Supports functional AR pathway antagonism beyond binding
No head-to-head quantification; requires model-specific validation
AR nuclear translocation Mechanism of action Functional assay

Lipophilicity and Molecular Weight

The compound's high LogP value of 6.3 [1] indicates significant lipophilicity, which contrasts with more polar AR antagonists like darolutamide (LogP ~3.8) [2]. This physicochemical distinction has direct implications for solubility and formulation strategies. For instance, a high LogP suggests the compound may require DMSO or other organic co-solvents for in vitro work and specialized formulations (e.g., with PEG300/Tween 80) for in vivo administration , whereas a compound with a lower LogP may be amenable to simpler aqueous formulations.

Lipophilicity
Cross-study comparable
LogP 6.3
~2.5 units above darolutamide (LogP ~3.8)
Dictates non-aqueous formulation and vehicle control design
Computational prediction (XLogP3); verify experimentally
Drug formulation Physicochemical properties Solubility

AR Antagonist 4 Research Applications


In Vitro Dose-Response Studies

Androgen receptor antagonist 4, with its IC50 of 150 nM , is ideally suited for in vitro studies in prostate cancer cell lines (e.g., LNCaP, 22RV1) where an intermediate level of AR inhibition is desired. This potency tier allows for the establishment of clear dose-response curves across a readily achievable concentration range (e.g., 10 nM to 10 μM), facilitating the study of partial AR pathway inhibition or the comparison of downstream signaling events with more or less potent agents.

AR Nuclear Translocation & Transcription

Given its demonstrated ability to block DHT-induced AR nuclear translocation , this compound is a validated tool for investigating the spatiotemporal dynamics of AR activation. It can be used in conjunction with fluorescently tagged AR constructs or immunofluorescence microscopy to quantify the inhibition of ligand-induced receptor shuttling to the nucleus, a key step in AR-mediated gene transcription.

Comparative Antagonist Profiling

The distinct potency (IC50 150 nM) and lipophilicity (LogP 6.3) of Androgen receptor antagonist 4 make it a valuable addition to compound libraries used for profiling novel AR-targeting agents. Its inclusion in screening panels allows researchers to benchmark new chemical entities against an antagonist with well-defined, mid-range activity and specific physicochemical properties, aiding in the establishment of structure-activity relationships (SAR).

In Vivo Formulation and Pharmacokinetics

The high LogP of 6.3 necessitates the use of specialized, non-aqueous formulations for in vivo administration. This compound is appropriate for studies designed to test novel formulation strategies for highly lipophilic small molecules or for pharmacokinetic studies in rodent models where solubilizing excipients (e.g., DMSO/PEG300/Tween 80) are employed.

Application
Selection Property
Validation Focus
AR pathway dose-response studies
Intermediate potency tier
Dose-response curve reproducibility in prostate cancer cell lines
AR nuclear translocation research
Functional translocation blockade
Receptor shuttling inhibition under DHT stimulation
Comparative antagonist profiling
Defined potency and lipophilicity
Benchmarking against novel AR ligands in screening panels
Formulation and exposure studies
High lipophilicity (LogP 6.3)
Solubilizing excipient strategy and exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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